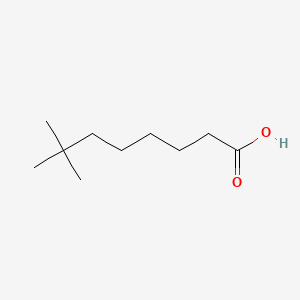
1-(2-chlorophenyl)cyclopropane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2-chlorophenyl)cyclopropane-1-carbaldehyde” is a chemical compound . It is available for purchase for research purposes.
Synthesis Analysis
The synthesis of cyclopropane derivatives often involves an annulation process. This process includes the addition of a photocatalytically generated radical to a homoallylic tosylate, followed by a reduction of the intermediate radical adduct to an anion that undergoes an intramolecular substitution .Molecular Structure Analysis
The molecular structure of “1-(2-chlorophenyl)cyclopropane-1-carbaldehyde” includes a cyclopropane ring attached to a 2-chlorophenyl group and a carbaldehyde group .Chemical Reactions Analysis
Cyclopropanes, such as “1-(2-chlorophenyl)cyclopropane-1-carbaldehyde”, have unique reactivity due to the strain in the three-membered ring. They are used in various fields of organic synthesis, medicinal chemistry, and materials science .Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-chlorophenyl)cyclopropane-1-carbaldehyde involves the reaction of 2-chlorobenzaldehyde with cyclopropane carboxylic acid in the presence of a suitable catalyst.", "Starting Materials": [ "2-chlorobenzaldehyde", "cyclopropane carboxylic acid", "catalyst" ], "Reaction": [ "Step 1: Dissolve 2-chlorobenzaldehyde (1.0 equiv) and cyclopropane carboxylic acid (1.2 equiv) in a suitable solvent such as toluene.", "Step 2: Add a suitable catalyst such as p-toluenesulfonic acid (0.1 equiv) to the reaction mixture.", "Step 3: Heat the reaction mixture at reflux temperature for several hours.", "Step 4: Allow the reaction mixture to cool to room temperature and then filter off any solid impurities.", "Step 5: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 6: Purify the crude product by column chromatography using a suitable eluent such as hexane/ethyl acetate to obtain the desired product, 1-(2-chlorophenyl)cyclopropane-1-carbaldehyde." ] } | |
Número CAS |
395674-26-7 |
Nombre del producto |
1-(2-chlorophenyl)cyclopropane-1-carbaldehyde |
Fórmula molecular |
C10H9ClO |
Peso molecular |
180.6 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



